molecular formula C26H26N2O4 B11288991 1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid

Cat. No.: B11288991
M. Wt: 430.5 g/mol
InChI Key: VWPAZXNIUZCWNY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzyl Groups: The methoxybenzyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3-(((3-methoxybenzyl)amino)methyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid that serves as a precursor to serotonin.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[(3-methoxyphenyl)methylamino]methyl]indole-2-carboxylic acid

InChI

InChI=1S/C26H26N2O4/c1-31-20-12-10-18(11-13-20)17-28-24-9-4-3-8-22(24)23(25(28)26(29)30)16-27-15-19-6-5-7-21(14-19)32-2/h3-14,27H,15-17H2,1-2H3,(H,29,30)

InChI Key

VWPAZXNIUZCWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC

Origin of Product

United States

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